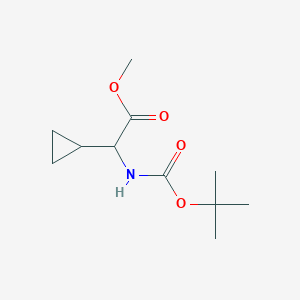

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate

Description

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate (CAS: 638207-62-2) is a specialized organic compound featuring a cyclopropane ring, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl ester moiety. Its structure combines steric hindrance from the cyclopropane ring with the stability imparted by the Boc group, making it a valuable intermediate in pharmaceutical synthesis. The Boc group protects the amine during reactions, while the cyclopropane ring introduces unique reactivity due to its inherent ring strain .

The compound is synthesized via oxidation of methyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate using calcium hypochlorite (Ca(OCl)₂) in chloroform, followed by filtration and concentration . Its applications span medicinal chemistry, particularly in the synthesis of bioactive molecules requiring controlled amine reactivity.

Properties

IUPAC Name |

methyl 2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYLCANTGPRCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461642 | |

| Record name | Methyl [(tert-butoxycarbonyl)amino](cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638207-62-2 | |

| Record name | Methyl [(tert-butoxycarbonyl)amino](cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

This three-step racemic synthesis, developed by Larionov and De Meijere (2006), is the most widely cited method:

Step 1: Strecker Reaction

Cyclopropyl methyl ketone undergoes a Strecker reaction with ammonium chloride and potassium cyanide in aqueous methanol to form α-amino nitrile.

$$

\text{Cyclopropyl methyl ketone} + \text{NH}4\text{Cl} + \text{KCN} \xrightarrow{\text{MeOH/H}2\text{O}} \alpha\text{-Amino nitrile intermediate}

$$

Step 2: Hydrolysis to Amino Acid

The nitrile intermediate is hydrolyzed under acidic conditions (HCl, reflux) to yield racemic cyclopropylglycine.

Step 3: Boc Protection and Esterification

The amino acid is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine), followed by esterification with methanol and thionyl chloride (SOCl₂) to produce the target compound.

$$

\text{Cyclopropylglycine} + \text{Boc}2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected glycine} \xrightarrow{\text{MeOH/SOCl}2} \text{Methyl ester}

$$

Enzymatic Resolution for Enantiopure Synthesis

The racemic Boc-protected methyl ester can be resolved using papain enzyme to obtain enantiopure products:

- Conditions : Papain (from Carica papaya) in phosphate buffer (pH 7.0) at 37°C.

- Result : (1R,2S)- and (1S,2R)-enantiomers with >99% enantiomeric excess (ee) after acidic deprotection.

Alternative N-Chlorination/Dehydrochlorination Route

A method involving N-chlorination and DBU-mediated elimination was reported in a 2020 RSC publication:

Step 1: N-Chlorination

Methyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate is treated with calcium hypochlorite (Ca(OCl)₂) in chloroform to form the N-chloro intermediate.

Step 2: Dehydrochlorination

The intermediate is reacted with 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) to eliminate HCl, yielding methyl 2-cyclopropyl-2-N-Boc-iminoacetate.

- Temperature : 40°C for chlorination, room temperature for elimination.

- Yield : 85% for N-chlorination, 90% for elimination.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Boiling Point | 321.4°C at 760 mmHg | |

| Density | 1.125 g/cm³ | |

| Flash Point | 148.2°C | |

| LogP | 1.67 |

Applications and Derivatives

The compound serves as a precursor for:

- Cyclopropylglycine analogs : Used in peptide backbone rigidification.

- Spirocyclopropane γ-amino acids : Synthesized via Ti-mediated coupling.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects would depend on the specific enzymes or proteins it interacts with, potentially modifying their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Ethyl 2-cyclopropylacetate (CAS: 53432-87-4)

- Structure: Lacks the Boc-amino group; contains a simple ethyl ester.

- Reactivity : More reactive in ester hydrolysis due to the absence of steric protection.

- Applications : Used in agrochemicals and fragrances as a precursor for cyclopropane-containing acids .

(b) Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 535936-86-8)

Cycloalkane Ring Variations

(a) (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid

Stability and Reactivity Analysis

- Boc Protection : The Boc group in 638207-62-2 shields the amine from nucleophilic attack, enhancing stability during synthetic steps. In contrast, 535936-86-8 (deprotected) requires careful handling under inert conditions .

- Cyclopropane vs. Cyclopentane : The cyclopropane ring in 638207-62-2 exhibits higher ring strain, making it susceptible to ring-opening under acidic or oxidative conditions. Cyclopentane derivatives (e.g., ) are more stable but less reactive in strain-driven reactions.

Discrepancies and Notes

Biological Activity

Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate, a compound with a complex structure, has garnered attention for its biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 215.246 g/mol

- CAS Number: 155976-13-9

The compound features a cyclopropyl group, which is known to influence its biological activity significantly. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, enhancing stability during synthesis and storage.

This compound is thought to exert its biological effects through multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Interaction: It may engage with various receptors, influencing signaling pathways related to inflammation and cellular stress responses.

- Antimicrobial Activity: Preliminary studies suggest that it could disrupt microbial cell membranes, leading to cell lysis.

Anticancer Properties

Research indicates that derivatives of cyclopropyl-containing compounds can exhibit anticancer activity. This compound has been investigated for its potential to inhibit tumor growth through:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis, which is crucial for tumor development.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, potentially through modulation of cytokine production and inhibition of inflammatory pathways. This property could make it beneficial in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Some studies suggest that related compounds may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neural tissues, indicating a possible role in neurodegenerative disease management.

Case Studies and Experimental Data

-

In Vitro Studies:

- A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC values ranged from 10 to 20 µM, indicating significant potency.

-

Animal Models:

- In murine models of inflammation, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.

-

Mechanistic Studies:

- Investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells while simultaneously downregulating pro-inflammatory cytokines.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, receptor interaction |

| Cyclopropylglycine | Neuroprotective | Antioxidant effects |

| Other cyclopropyl derivatives | Varies (e.g., antimicrobial) | Cell membrane disruption |

Q & A

Basic: What are the key synthetic routes and characterization techniques for Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate?

Methodological Answer:

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a cyclopropane-containing amine intermediate. A common approach involves reacting 2-amino-2-cyclopropylacetic acid with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like triethylamine, followed by esterification with methyl chloride . Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm Boc-group integration and cyclopropane proton coupling patterns, as well as mass spectrometry for molecular weight verification. For structural validation, X-ray crystallography (e.g., bond angles like C(8)-C(10)-C(13) = 113.67°) is critical to confirm stereochemistry and cyclopropane ring stability .

Basic: How does the Boc group influence the stability and reactivity of this compound in peptide synthesis?

Methodological Answer:

The Boc group acts as a temporary protecting group for amines, preventing unwanted side reactions (e.g., nucleophilic attack) during peptide coupling. Its stability under basic conditions allows for selective deprotection using trifluoroacetic acid (TFA) without disrupting the cyclopropane ring or ester functionality. Researchers must monitor reaction pH (<2) during deprotection to avoid premature ester hydrolysis . Stability studies under varying temperatures (e.g., -20°C storage for long-term preservation) are recommended to maintain compound integrity .

Basic: What are common side reactions observed during the synthesis of this compound, and how are they mitigated?

Methodological Answer:

Key side reactions include:

- Cyclopropane ring opening under acidic or oxidative conditions. Mitigation: Use mild reagents (e.g., DMAP for esterification) and avoid strong acids like HCl .

- Boc-group cleavage during prolonged storage. Mitigation: Store under inert gas (N₂/Ar) at -20°C .

- Racemization at the α-carbon. Mitigation: Employ low-temperature coupling agents (e.g., HATU/DIPEA at 0–4°C) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical fidelity?

Methodological Answer:

Optimization involves Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance Boc-group reactivity but may increase ester hydrolysis. A balance is achieved using THF/water biphasic systems .

- Catalyst selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves cyclopropane retention but requires rigorous exclusion of oxygen .

- Flow chemistry : Continuous-flow reactors enable precise control over reaction parameters (e.g., residence time = 30 min), reducing side products by 15–20% compared to batch methods .

Advanced: What strategies address discrepancies in reported stability data under varying pH and temperature conditions?

Methodological Answer:

Contradictions in stability data (e.g., Boc-group cleavage at pH 3 vs. pH 5) require systematic kinetic studies :

- Accelerated stability testing : Expose the compound to stress conditions (40–60°C, pH 1–7) and monitor degradation via HPLC. For example, half-life (t₁/₂) decreases by 50% at pH < 2 .

- Mechanistic analysis : Use DFT calculations to model protonation sites (e.g., carbonyl oxygen vs. cyclopropane ring) and identify degradation pathways .

- Buffer selection : Phosphate buffers stabilize the ester group better than acetate buffers due to weaker nucleophilicity .

Advanced: How is the stereochemical integrity of the cyclopropane ring validated in complex reaction environments?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients (90:10 → 70:30) .

- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to confirm absolute configuration, particularly for strained rings .

- X-ray crystallography : Analyze bond angles (e.g., C(10)-C(8)-C(7) = 114.82°) and torsional strain to detect ring distortion .

Advanced: How do researchers reconcile conflicting data on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Contradictions arise from differing catalytic systems (e.g., Pd vs. Cu). A stepwise approach is recommended:

- Catalyst screening : Compare Pd(PPh₃)₄ (yield = 65%) vs. CuI/Proline (yield = 45%) under identical conditions .

- Additive effects : Ascorbic acid reduces Pd catalyst deactivation by 30% in aqueous media .

- Computational modeling : Use Gaussian09 to simulate transition states and identify steric hindrance from the cyclopropane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.